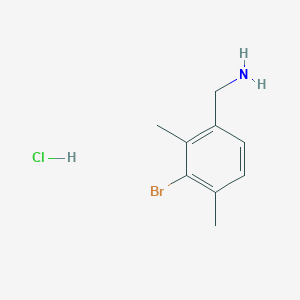
(3-Bromo-2,4-dimethylphenyl)methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Bromo-2,4-dimethylphenyl)methanamine hydrochloride is an organic compound with the molecular formula C9H12BrN·HCl It is a derivative of methanamine, where the phenyl ring is substituted with bromine and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-2,4-dimethylphenyl)methanamine hydrochloride typically involves the bromination of 2,4-dimethylphenylmethanamine followed by the formation of the hydrochloride salt. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of various substituted phenylmethanamines.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary amines.
Wissenschaftliche Forschungsanwendungen
(3-Bromo-2,4-dimethylphenyl)methanamine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active amines.
Industrial Applications: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3-Bromo-2,4-dimethylphenyl)methanamine hydrochloride involves its interaction with biological targets such as enzymes and receptors. The bromine and methyl groups on the phenyl ring influence its binding affinity and specificity. The compound can act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
- (3-Bromo-4-methoxyphenyl)methanamine;hydrochloride
- (4-Bromo-2,3-difluorophenyl)methanamine;hydrochloride
Comparison:
- Structural Differences: The position and type of substituents on the phenyl ring vary among these compounds, affecting their chemical reactivity and biological activity.
- Unique Properties: (3-Bromo-2,4-dimethylphenyl)methanamine hydrochloride is unique due to the presence of both bromine and two methyl groups, which confer distinct steric and electronic properties.
- Applications: While all these compounds may be used in organic synthesis and medicinal chemistry, their specific applications can differ based on their structural attributes and reactivity.
Eigenschaften
IUPAC Name |
(3-bromo-2,4-dimethylphenyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN.ClH/c1-6-3-4-8(5-11)7(2)9(6)10;/h3-4H,5,11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJYRBMQOYBPHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)CN)C)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
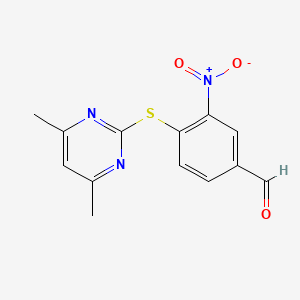
![2-{[1-(Pyridine-4-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2788813.png)
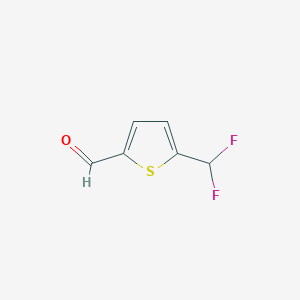
![1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane](/img/structure/B2788817.png)
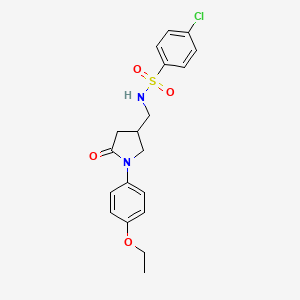
![N-benzyl-2-[3-(2-methoxyethyl)-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl]acetamide](/img/structure/B2788819.png)
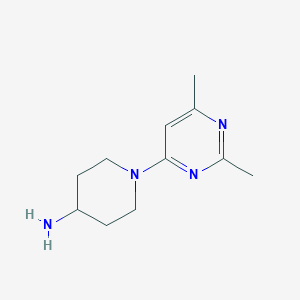
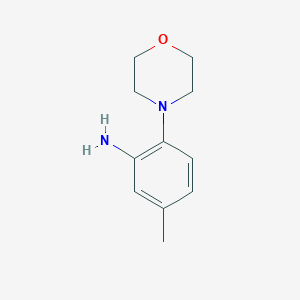
![1-[(Adamantan-1-yl)methyl]-3-[2-(dimethylamino)ethyl]urea hydrochloride](/img/structure/B2788823.png)
![7-isobutyl-1,3-dimethyl-5-((3-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2788824.png)

![(1S,3R,4R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2788829.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2788833.png)
![N'-(2,5-dimethylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide](/img/structure/B2788835.png)
